

Application Notes and Protocols for Studying LL-37 Protein Interactions

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Compound of Interest

Compound Name: **LL320**

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Introduction

LL-37 is the only human cathelicidin, a 37-amino acid cationic antimicrobial peptide that plays a crucial role in the innate immune system. Beyond its direct antimicrobial activities, LL-37 is a multifaceted immunomodulator that interacts with various host proteins to regulate inflammation, wound healing, and other cellular processes. Understanding the protein-protein interactions of LL-37 is critical for elucidating its mechanism of action and for the development of novel therapeutics targeting pathways modulated by this peptide.

These application notes provide an overview of LL-37's key protein interactions, summarize quantitative binding data, and offer detailed protocols for studying these interactions in a laboratory setting.

Key Protein Interactions of LL-37

LL-37 interacts with a variety of cell surface and intracellular proteins to elicit its diverse biological effects. The primary known interacting partners include:

- Formyl Peptide Receptor 2 (FPR2/FPRL1): A G-protein coupled receptor (GPCR) that mediates many of the chemotactic and immunomodulatory effects of LL-37 on immune cells such as neutrophils, monocytes, and T cells.[1][2]

- P2X7 Receptor (P2X7R): An ATP-gated ion channel that, upon interaction with LL-37, can trigger inflammasome activation and the release of pro-inflammatory cytokines like IL-1 β .[\[3\]](#) [\[4\]](#)[\[5\]](#)
- Epidermal Growth Factor Receptor (EGFR): LL-37 can transactivate EGFR, leading to downstream signaling that promotes cell proliferation and migration, particularly in epithelial cells, contributing to wound healing.[\[6\]](#)[\[7\]](#)
- Toll-Like Receptors (TLRs): LL-37 exhibits a dual role in modulating TLR signaling. It can inhibit TLR4 activation by binding to its ligand, lipopolysaccharide (LPS), thereby dampening the inflammatory response.[\[8\]](#)[\[9\]](#)[\[10\]](#) Conversely, it can enhance signaling through TLR3, TLR7, and TLR9 by facilitating the delivery of nucleic acids to these endosomal receptors.[\[11\]](#)
- Collagen: LL-37 binds to collagen, which may be important for its localization and function in the extracellular matrix during wound healing.
- Apolipoprotein A-I: In plasma, LL-37 can bind to Apolipoprotein A-I, which may serve to regulate its activity and bioavailability.

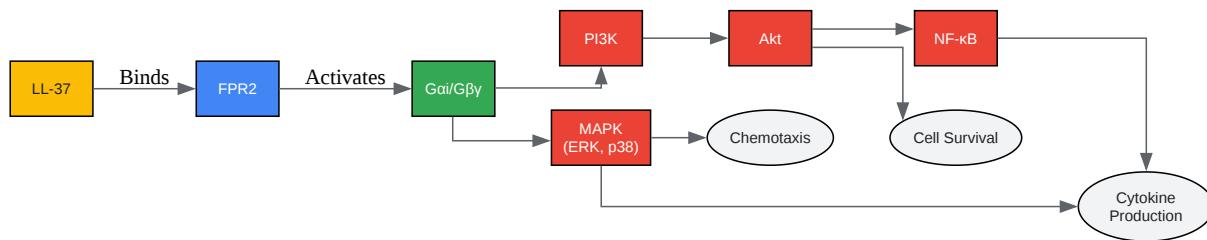
Data Presentation: Quantitative Analysis of LL-37 Interactions

The following table summarizes available quantitative data for the interaction of LL-37 with some of its binding partners. The affinity of these interactions can vary depending on the experimental conditions and techniques used.

Interacting Partner	Cell Type / System	Method	Affinity (Kd) / IC50	Reference
Collagen Type I	In vitro	ELISA	80 nM	[12]
FPR1-1 (low-affinity)	A549 epithelial cells	Binding Assay	2.46 ± 0.29 μM	[1]
Unnamed high-affinity receptor	A549 epithelial cells	Binding Assay	0.76 ± 0.21 μM	[1]
Mast cell high-affinity receptor	Mast cells	Binding Assay	2.3 μM	[1]
Mast cell low-affinity receptor	Mast cells	Binding Assay	112 μM	[1]

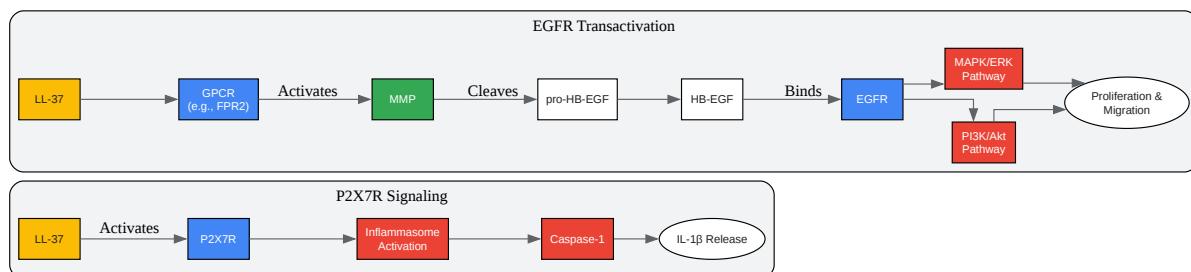
Signaling Pathways Modulated by LL-37

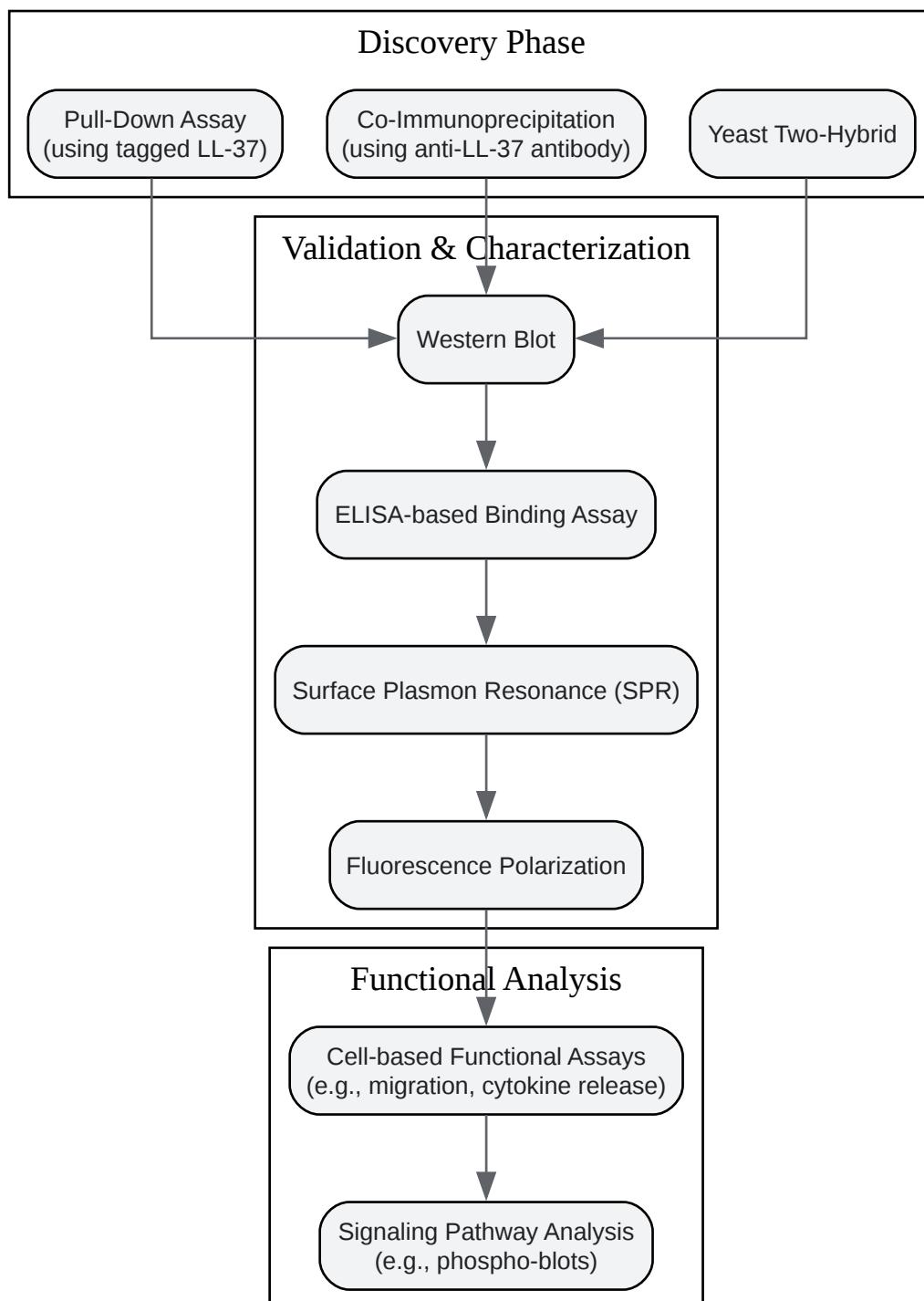
The interaction of LL-37 with its receptors triggers several downstream signaling cascades that are central to its biological functions. The diagrams below illustrate the major pathways activated by LL-37.



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LL-37 signaling through the FPR2 receptor.



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